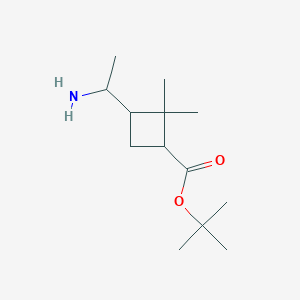
Tert-butyl 3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate is a chemical compound that features a tert-butyl group, an aminoethyl group, and a dimethylcyclobutane carboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. One common method involves the use of tert-butyloxycarbonyl-protected amino acids as starting materials. These protected amino acids are then subjected to various coupling reactions to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids. These ionic liquids can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl group can influence the reactivity of the compound, making it suitable for specific transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include cesium carbonate, tert-butyl hydroperoxide, and various coupling reagents. Reaction conditions may vary depending on the desired transformation, but mild conditions are often preferred to avoid over-alkylation and racemization .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolin-4(3H)-ones, while coupling reactions can produce dipeptides .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a starting material in the synthesis of various bioactive compounds and dipeptides. Additionally, its unique structural properties make it a valuable tool in the study of chemical transformations and reaction mechanisms .
Wirkmechanismus
The mechanism of action of tert-butyl 3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, affecting its interactions with enzymes and other biological molecules. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to tert-butyl 3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate include other tert-butyloxycarbonyl-protected amino acids and their derivatives. These compounds share structural similarities and may exhibit comparable reactivity patterns .
Uniqueness: Its tert-butyl group provides steric hindrance, which can influence its reactivity and stability, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C13H25NO2 |
|---|---|
Molekulargewicht |
227.34 g/mol |
IUPAC-Name |
tert-butyl 3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H25NO2/c1-8(14)9-7-10(13(9,5)6)11(15)16-12(2,3)4/h8-10H,7,14H2,1-6H3 |
InChI-Schlüssel |
ZJKHJBTXPVRQIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CC(C1(C)C)C(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


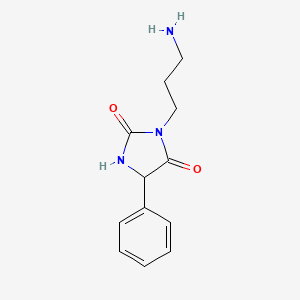
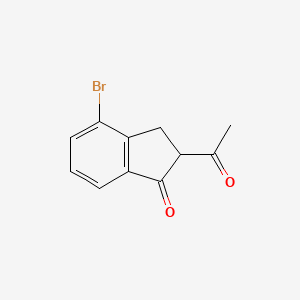
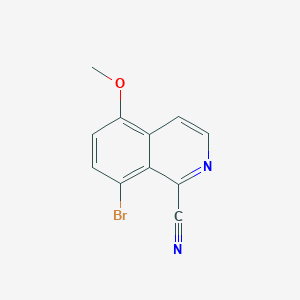

amine](/img/structure/B13224495.png)
![6-Oxaspiro[4.5]decan-1-amine](/img/structure/B13224499.png)

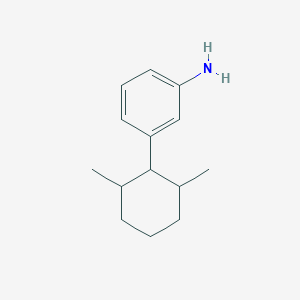
![N,N-Diethyl-5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13224511.png)

![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclopentane-1-carbonitrile](/img/structure/B13224525.png)

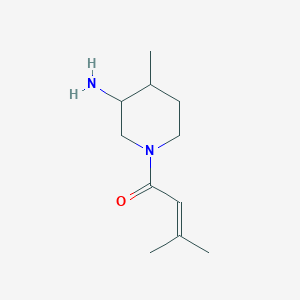
![tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate](/img/structure/B13224535.png)
